molecular formula C17H25NO6S2 B7833062 (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(OXOLAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(OXOLAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833062
M. Wt: 403.5 g/mol
InChI Key: LORYFOUCKUBULT-HGVHAKBWSA-N
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Description

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(OXOLAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a thiolane ring, an ethoxybenzenesulfonyl group, and an oxolane moiety

Properties

IUPAC Name

(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-1,1-dioxo-N-(oxolan-2-ylmethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6S2/c1-2-23-13-5-7-15(8-6-13)26(21,22)17-12-25(19,20)11-16(17)18-10-14-4-3-9-24-14/h5-8,14,16-18H,2-4,9-12H2,1H3/t14?,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORYFOUCKUBULT-HGVHAKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(OXOLAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the thiolane ring, followed by the introduction of the ethoxybenzenesulfonyl group and the oxolane moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(OXOLAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or the oxolane moiety.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(OXOLAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, the compound could be studied for its pharmacological properties. Researchers may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its mechanism of action and biological activity.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(OXOLAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(OXOLAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE include other sulfonyl-containing thiolanes and oxolane derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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